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molecular formula C7H8O3 B051663 Ethyl 3-furoate CAS No. 614-98-2

Ethyl 3-furoate

Cat. No. B051663
M. Wt: 140.14 g/mol
InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184394B2

Procedure details

To a nitrogen-purged, 300-mL, three-neck, round-bottom flask equipped with a thermocouple/thermowell, addition funnel, distillation head, and magnetic stirrer was charged 75 mL of toluene and 26.71 g (0.100 mole) of distilled ethyl 3-bromo-2-ethoxytetrahydro-3-furoate and 42 mL (0.11 mole) of 21 % alcoholic sodium ethoxide. The mixture was heated to 50° C. while following the course of reaction by GC. An additional 17 mL (0.046 mole) of sodium ethoxide solution was needed to complete the reaction. The pressure of the system was lowered to about 210 mm to distill the ethanol/toluene azeotrope. When most of the ethanol was removed the mixture was cooled to room temperature and 50 mL of 5% hydrochloric acid was added. The layers were separated and the aqueous layer was extracted once with 25 mL of toluene. The two organic layers were combined and washed with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of saturated sodium bicarbonate. The solution was dried over anhydrous magnesium sulfate and decolorizing carbon then filtered. Solvent was removed from the filtrate by distillation through a 1 0-inch Vigreux column at atmospheric pressure. The resulting ethyl 3-furoate weighed 11.25 g. Analysis by GC showed 90.4 area% ethyl 3-furoate and 9.6 area% toluene. The assay-yield of ethyl 3-furoate was 10.2 g (72.6% of theory). The identity of the product was confirmed by NMR and mass spectrometry.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-ethoxytetrahydro-3-furoate
Quantity
26.71 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][O:4][CH:3]1OCC.[O-]CC.[Na+]>C1(C)C=CC=CC=1>[O:4]1[CH:5]=[CH:6][C:2]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
ethyl 3-bromo-2-ethoxytetrahydro-3-furoate
Quantity
26.71 g
Type
reactant
Smiles
BrC1(C(OCC1)OCC)C(=O)OCC
Name
Quantity
42 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen-purged
CUSTOM
Type
CUSTOM
Details
300-mL, three-neck, round-bottom flask equipped with a thermocouple/thermowell,
ADDITION
Type
ADDITION
Details
addition funnel
DISTILLATION
Type
DISTILLATION
Details
distillation head, and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the course of reaction by GC
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
to distill the ethanol/toluene azeotrope
CUSTOM
Type
CUSTOM
Details
When most of the ethanol was removed the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
50 mL of 5% hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with 25 mL of toluene
WASH
Type
WASH
Details
washed with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate by distillation through a 1 0-inch Vigreux column at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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